molecular formula C13H14O9 B022638 1-Salicylate glucuronide CAS No. 7695-70-7

1-Salicylate glucuronide

Cat. No. B022638
CAS RN: 7695-70-7
M. Wt: 314.24 g/mol
InChI Key: JSCWDKKMLIQCMR-CDHFTJPESA-N
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Description

Synthesis Analysis

The synthesis of salicyl glucuronides involves the conjugation of salicylic acid with glucuronic acid. This process occurs predominantly in the liver and kidneys, where the enzyme UDP-glucuronosyltransferase is active. The biosynthesis of salicyl glucuronides provides a sensitive measure of the capacity of tissues to form glucuronic acid conjugates, with the formation of salicyl acyl glucuronide and salicyl phenolic glucuronide being the primary products. These products can be detected using specific and sensitive methods, highlighting the tissue's ability to synthesize glucuronides (Schachter, Kass, & Lannon, 1959).

Molecular Structure Analysis

The molecular structure of salicylate glucuronides is characterized by the presence of a glucuronic acid moiety linked to salicylic acid. This linkage occurs through an ester bond (in the case of salicyl acyl glucuronide) or an ether bond (in the case of salicyl phenolic glucuronide), which significantly impacts the molecule's solubility and its excretion from the body. The acyl glucuronides, in particular, are known for their reactivity and the ability to undergo hydrolysis, which can lead to the release of the aglycone and free glucuronic acid.

Chemical Reactions and Properties

Salicyl glucuronides are involved in several chemical reactions, notably their ability to undergo hydrolysis under physiological conditions, leading to the release of salicylic acid and glucuronic acid. The acyl glucuronide form is particularly reactive, capable of acylating proteins via transesterification reactions, suggesting a potential mechanism for the biological activity or toxicity of some compounds (van Breemen & Fenselau, 1985).

Scientific Research Applications

  • Enhancing Renal Glucuronide Conjugation : Salicylate administration selectively enhances renal glucuronide conjugation, which promotes rapid metabolism and elimination of circulating phenols. This mechanism could potentially benefit humans in managing phenol levels in the body (Diamond et al., 1982).

  • Covalent Attachment to Tissue Macromolecules : Salicyl acyl glucuronide (SAG) reactivity provides a mechanism for covalent attachment of the salicylic acid moiety of aspirin to tissue macromolecules, in addition to its well-known acetylating capacity. This indicates a broader range of interactions of salicylic acid with bodily tissues (Dickinson et al., 1994).

  • Influence on Pharmacologic Effects : The co-administration of salicylamide and sodium salicylate in healthy adults leads to decreased glucuronide formation. This reduction potentially enhances their pharmacologic effects, suggesting an interaction that could be significant in drug therapy (Levy & Procknal, 1968).

  • Urine Analysis for Drug Metabolism : An ion exchange column with n-acetyl glucuronic acid has been used to detect glucose in the urine of rats receiving salicylates. This method helps in understanding the metabolism of salicylates in organisms (Quilley & Smith, 1952).

  • Prevention of Urinary Calculi : Salicylamide and acetylsalicylic acid have been shown to effectively prevent the recurrence of calcium-containing urinary calculi, suggesting a potential benefit in preventing catheter incrustation (Prien & Walker, 1956).

  • Synthesis in Various Organs : Salicyl glucuronides can be synthesized in slices of various organs, including the gastrointestinal tract, liver, kidney, urinary bladder, lung, and spleen, highlighting its wide-ranging biosynthesis within the body (Schachter et al., 1959).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCWDKKMLIQCMR-CDHFTJPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227737
Record name 1-Salicylate glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Salicylate glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Salicylate glucuronide

CAS RN

7695-70-7
Record name Salicylic acid phenolic glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7695-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Salicylate glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Salicylate glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
H Shi, L Hu, S Chen, W Bao, S Yang, X Zhao, C Sun - Xenobiotica, 2017 - Taylor & Francis
… The increase in 1-salicylate glucuronide in the present study indicated that AA could affect … metabolites (7-ketodeoxycholic acid and 1-salicylate glucuronide) are related to liver function. …
Number of citations: 16 www.tandfonline.com
W Bao, C Cao, S Li, L Bo, M Zhang, X Zhao, Y Liu… - Food & function, 2017 - pubs.rsc.org
… 1-Salicylate glucuronide is a natural human metabolite of 1-… The increased 1-salicylate glucuronide could affect liver … 7-ketodeoxycholic acid, 1-salicylate glucuronide and PE(20:1(11Z)/…
Number of citations: 21 pubs.rsc.org
S Barekat, A Nasirpour, J Keramat, M Dinari… - Antioxidants, 2022 - mdpi.com
Husk powder was prepared from seven varieties of walnut fruit and their hulling rate, chemical compounds, and total phenolic contents were evaluated. The apolar and polar extracts …
Number of citations: 10 www.mdpi.com
Z Liu, L Wang, S Gao, Q Xue, F Tan, Z Li… - Available at SSRN … - papers.ssrn.com
… was drawn, and it was found that the AUC of 1salicylate glucuronide, lysoPG(18:1), s-… S-nitrosoglutathione, 1-salicylate glucuronide and glutamylphenylalanin have the highest …
Number of citations: 0 papers.ssrn.com
JG Mahdi - Biotechnology Reports, 2014 - Elsevier
… acid 2 is readily available for conjugation reaction with glycine 36 to form salicyluric acid 37 or d-glucuronic acid 38 to form salicylacyl glucuronide 39 or 1-salicylate glucuronide 40 via …
Number of citations: 29 www.sciencedirect.com
S Barekat, A Nasirpour, J Keramat, M Dinari… - International Journal of …, 2023 - Elsevier
… Compound 5, identified as 1-salicylate glucuronide, represents a glucuronide conjugate of … Among all phenolics, 1-salicylate glucuronide exhibited the highest content, while juglone …
Number of citations: 3 www.sciencedirect.com
QY Zhou, YL Wang, X Li, XY Shen, KJ Li… - Asian Pacific Journal …, 2014 - journal.waocp.org
Objectives: The identification of cutaneous T cell lymphoma (CTCL) biomarkers may serve as a predictor of disease progression and treatment response. The aim of this study was to …
Number of citations: 13 journal.waocp.org
XX Han, YG Tian, WJ Liu, D Zhao, XF Liu… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Introduction: Acute lung injury (ALI) is a common and devastating respiratory disease associated with uncontrolled inflammatory response and transepithelial neutrophil migration. In …
Number of citations: 5 www.ncbi.nlm.nih.gov
MK Hameed, W Umar, A Razzaq, S Wei, Q Niu… - Scientia …, 2023 - Elsevier
Lettuce is an important leafy vegetable and an excellent source of phytochemicals in human diets. However, the metabolic levels in different green and red type lettuce varieties are not …
Number of citations: 0 www.sciencedirect.com
R Xu, J Wang, Q Zhu, C Zou, Z Wei, H Wang, Z Ding… - Biomarker …, 2023 - Springer
… By plasma metabolomic study of primary lung cancer, some low-molecular metabolites such as 1-salicylate glucuronide, adrenoyl ethanolamide, anabasine, dihydrocaffeic acid, 3-o-…
Number of citations: 1 link.springer.com

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